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Compound of Interest

Compound Name: Prasugrel metabolite-d4

Cat. No.: B15599235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of

Prasugrel metabolite-d4, a crucial internal standard for pharmacokinetic and metabolic

studies of the antiplatelet agent Prasugrel. This document outlines a detailed synthetic

pathway, experimental protocols, and in-depth characterization data.

Introduction
Prasugrel is a prodrug that undergoes a two-step metabolic activation to form its

pharmacologically active metabolite, R-138727. This active metabolite irreversibly inhibits the

P2Y12 receptor on platelets, thereby preventing platelet activation and aggregation.[1][2] To

accurately quantify the active metabolite in biological matrices, a stable isotope-labeled internal

standard, such as Prasugrel metabolite-d4 (R-138727-d4), is essential. The four deuterium

atoms on the cyclopropyl moiety provide a distinct mass difference for mass spectrometric

analysis without significantly altering the chemical properties of the molecule.

Metabolic Pathway of Prasugrel
Prasugrel is first rapidly hydrolyzed by carboxylesterases, primarily hCE2 in the intestine, to an

inactive thiolactone intermediate, R-95913.[3][4] This intermediate is then oxidized by

cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) in the liver to generate the active

thiol metabolite, R-138727.[4]
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Figure 1. Metabolic activation of Prasugrel.

Synthesis of Prasugrel Metabolite-d4 (R-138727-d4)
The synthesis of Prasugrel metabolite-d4 is a multi-step process that involves the preparation

of a deuterated cyclopropyl intermediate, followed by its coupling to the thienopyridine core and

subsequent conversion to the final active metabolite form.

Synthetic Workflow
The overall synthetic strategy is outlined below. It begins with the synthesis of cyclopropyl-d4-

bromide, which is then used to create a Grignard reagent. This reagent is key to introducing the

deuterated cyclopropyl group. The subsequent steps involve the formation of the thiolactone

intermediate followed by its conversion to the final product.
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Step 1: Synthesis of Cyclopropyl-d4-bromide

Step 2: Synthesis of 2-Bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone

Step 3: Synthesis of Prasugrel-d4 Intermediate (R-95913-d4)

Step 4: Synthesis of Prasugrel Metabolite-d4 (R-138727-d4)
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Figure 2. Proposed synthetic workflow for Prasugrel metabolite-d4.
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Experimental Protocols
Step 1: Synthesis of Cyclopropyl-d4-bromide

This procedure is adapted from the Hunsdiecker reaction.[5][6]

Preparation of Silver Cyclopropanecarboxylate-d4: Commercially available

cyclopropanecarboxylic acid-d4 is neutralized with an aqueous solution of sodium hydroxide.

To this solution, an aqueous solution of silver nitrate is added to precipitate silver

cyclopropanecarboxylate-d4. The precipitate is filtered, washed with water and acetone, and

dried under vacuum.

Bromination: The dried silver cyclopropanecarboxylate-d4 is suspended in anhydrous carbon

tetrachloride. A solution of bromine in carbon tetrachloride is added dropwise at a controlled

temperature (0-5 °C). The reaction mixture is then refluxed until the evolution of carbon

dioxide ceases. The silver bromide precipitate is filtered off, and the filtrate containing

cyclopropyl-d4-bromide is carefully distilled.

Step 2: Synthesis of 2-Bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone

Formation of Cyclopropyl-d4-magnesium bromide: Magnesium turnings are activated with

iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A solution of

cyclopropyl-d4-bromide in THF is added dropwise to initiate the Grignard reaction.[7] The

mixture is stirred until the magnesium is consumed.

Coupling Reaction: In a separate flask, 2-fluorobenzoyl chloride is dissolved in anhydrous

THF and cooled to -78 °C. Copper(I) iodide is added as a catalyst. The freshly prepared

cyclopropyl-d4-magnesium bromide solution is then added dropwise. The reaction is slowly

warmed to room temperature and stirred overnight. The reaction is quenched with a

saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The

organic layer is dried and concentrated to yield 1-(cyclopropyl-d4)-2-(2-

fluorophenyl)ethanone.

Bromination: The ketone is dissolved in a suitable solvent like carbon tetrachloride. N-

Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are

added. The mixture is refluxed under UV irradiation until the reaction is complete (monitored

by TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced
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pressure to give the crude 2-bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone, which is

purified by column chromatography.

Step 3: Synthesis of Prasugrel-d4 Intermediate (R-95913-d4)

This step involves the condensation of the brominated ketone with the thienopyridine core.[8]

To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride in acetonitrile,

potassium carbonate is added.

The mixture is cooled to 0-5 °C, and a solution of 2-bromo-1-(cyclopropyl-d4)-2-(2-

fluorophenyl)ethanone in acetonitrile is added dropwise.

The reaction is stirred at this temperature for several hours.

The inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by

column chromatography to yield R-95913-d4.

Step 4: Synthesis of Prasugrel Metabolite-d4 (R-138727-d4)

This final step involves the reduction of the thiolactone and subsequent acetylation of the

resulting thiol. A biocatalytic approach has been described for the non-deuterated analog, and

a chemical approach is proposed here.[1]

Reduction of Thiolactone: The intermediate R-95913-d4 is dissolved in an anhydrous solvent

like THF and cooled to 0 °C. A reducing agent such as lithium aluminum hydride (LiAlH4) is

added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room

temperature. The reaction is carefully quenched with water and a sodium hydroxide solution.

The resulting solid is filtered off, and the filtrate is concentrated.

Acetylation: The crude thiol from the previous step is dissolved in a mixture of acetic

anhydride and pyridine. The reaction is stirred at room temperature for a few hours. The

mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is

washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The

organic layer is dried over anhydrous sodium sulfate and concentrated under reduced

pressure. The final product, Prasugrel metabolite-d4 (R-138727-d4), is purified by

preparative HPLC.
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Characterization of Prasugrel Metabolite-d4
The synthesized Prasugrel metabolite-d4 must be thoroughly characterized to confirm its

identity and purity. The primary techniques used are mass spectrometry and nuclear magnetic

resonance (NMR) spectroscopy.

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the

deuterated metabolite.

Parameter
Expected Value for R-
138727-d4

Reference Value for R-
138727

Molecular Formula C₁₈H₁₆D₄FNO₃S C₁₈H₂₀FNO₃S

Monoisotopic Mass 353.1399 349.1148

[M+H]⁺ m/z 354.1477 m/z 350.1226[1]

Key Fragment 1 m/z 210 m/z 206[9]

Key Fragment 2 m/z 95/96 m/z 95/96

Note: The derivatization of the thiol group is often required for LC-MS/MS analysis to improve

stability and chromatographic properties. The observed m/z values in such cases will be higher

and depend on the derivatizing agent used.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and the location of the deuterium atoms.

¹H NMR: The ¹H NMR spectrum of R-138727-d4 is expected to be very similar to that of the

non-deuterated R-138727, with the notable absence of signals corresponding to the

cyclopropyl protons.[1]
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Chemical Shift (δ,
ppm)

Multiplicity
Assignment (R-
138727)

Expected in R-
138727-d4

7.41–7.08 m Aromatic protons Present

5.59, 5.51 s =CH Present

5.24 m CH Present

4.75 s SH Present

3.47–2.42 m Piperidine protons Present

2.32–1.72 m Piperidine protons Present

1.07–0.73 m Cyclopropyl protons Absent

¹³C NMR: The ¹³C NMR spectrum of R-138727-d4 will show signals for all carbon atoms, but

the signals for the deuterated cyclopropyl carbons will be triplets (due to C-D coupling) and will

have a lower intensity.[1]
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Chemical Shift (δ, ppm) Assignment (R-138727) Expected in R-138727-d4

207.15 C=O Present

169.73 COOH Present

162.33, 160.36 C-F Present

159.19 C=C Present

130.62, 130.20 Aromatic CH Present

124.54 Aromatic C Present

121.16 C=C Present

115.96, 114.29 Aromatic CH Present

71.59 CH-N Present

54.84, 52.63 CH₂-N Present

46.83, 44.56 CH₂ Present

32.82, 31.87 CH₂ Present

18.61 CH (cyclopropyl)
Present (triplet, reduced

intensity)

12.11, 11.59 CH₂ (cyclopropyl)
Present (triplet, reduced

intensity)

²H NMR: A deuterium NMR spectrum would show signals in the region corresponding to the

cyclopropyl protons (approximately 0.7-1.1 ppm).

Conclusion
The synthesis and characterization of Prasugrel metabolite-d4 are critical for the development

and validation of bioanalytical methods for Prasugrel. This guide provides a detailed framework

for its preparation and structural confirmation. The proposed synthetic route is based on

established chemical transformations and provides a plausible pathway for obtaining this

essential internal standard. The characterization data, extrapolated from the non-deuterated

analog, offer a benchmark for the successful synthesis and identification of the target molecule.
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Researchers and scientists in drug development can utilize this information to support their

ongoing research in the field of antiplatelet therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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